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Compound of Interest

Compound Name: 2-Chloro-6-Methylpyridine
CAS No.: 18368-64-3
Cat. No.: B1173947
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopy data for 2-chloro-6-methylpyridine. The information is
curated to support research, development, and quality control activities involving this
compound. This document presents a summary of available spectral data, detailed
experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available *H NMR, 3C NMR, and FTIR spectral data for 2-
chloro-6-methylpyridine.

1H NMR Data

Publicly available, fully assigned *H NMR data with chemical shifts and coupling constants for
2-chloro-6-methylpyridine is limited in readily accessible literature. However, based on
spectral data for similar compounds, such as 2-chloro-5-methylpyridine and 2-chloro-6-
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methylaniline, the following proton assignments and approximate chemical shifts can be

anticipated.

Table 1: Predicted *H NMR Spectral Data for 2-Chloro-6-Methylpyridine

] Predicted Chemical o Predicted Coupling
Proton Assignment . Multiplicity
Shift (6, ppm) Constant (J, Hz)

J(H3,H4) = 7.5,
H-3 7.10-7.30 Doublet of doublets

J(H3,H5) = 1.0

) J(H4,H3) = 7.5,

H-4 7.50-7.70 Triplet

J(H4,H5)=7.5

J(H5,H4) = 7.5,
H-5 7.00-7.20 Doublet of doublets

J(H5,H3) = 1.0
-CHs 2.40-2.60 Singlet

Note: These are predicted values and may vary depending on the solvent and experimental
conditions.

13C NMR Data

Comprehensive, experimentally verified 3C NMR data for 2-chloro-6-methylpyridine is not
readily available in public databases. However, based on known substituent effects on the
pyridine ring, the following chemical shift ranges can be predicted.

Table 2: Predicted 13C NMR Spectral Data for 2-Chloro-6-Methylpyridine
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 150 - 155

C-3 120 - 125

C-4 138 - 142

C-5 120 - 125

C-6 158 - 162

-CHs 20-25

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

FTIR Spectroscopy Data

A study by Yadav et al. (2006) analyzed the Fourier Transform Infrared (FTIR) spectrum of 2-
chloro-6-methylpyridine in the 4000-400 cm~* range and assigned the fundamental
vibrational frequencies.[1] While the full dataset from the original publication is not widely
accessible, some key vibrational modes can be assigned based on general principles and data

from related molecules.

Table 3: Key FTIR Absorption Bands for 2-Chloro-6-Methylpyridine
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Wavenumber (cm~?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretching
9970 - 2850 Medium -CHs stretching (asymmetric
and symmetric)
~1580 - 1560 Strong C=C/C=N ring stretching
~1465 Medium -CHs asymmetric bending
~1420 Medium C=C/C=N ring stretching
~1375 Medium -CHs symmetric bending
~1150 Strong C-H in-plane bending
~1050 Strong C-H in-plane bending
~800 Strong C-H out-of-plane bending
~750 Strong C-Cl stretching

Experimental Protocols

The following sections detail standardized procedures for acquiring NMR and FTIR spectra of
2-chloro-6-methylpyridine.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of 2-chloro-6-methylpyridine for tH NMR
analysis or 20-50 mg for 13C NMR analysis.

e Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,
chloroform-d (CDCls), dimethyl sulfoxide-de (DMSO-de)).

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial. Ensure complete dissolution.

o Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
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 Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.qg.,
tetramethylsilane (TMS) at 0 ppm).

2.1.2. Data Acquisition
e Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and
shim the magnetic field to achieve optimal homogeneity.

¢ IH NMR Parameters:

[¢]

Pulse Sequence: A standard single-pulse experiment.

[e]

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

o

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: A range of approximately 10-12 ppm.
e 13C NMR Parameters:
o Pulse Sequence: A proton-decoupled single-pulse experiment.

o Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 3C.

o Relaxation Delay: 2-5 seconds.
o Spectral Width: A range of approximately 200-220 ppm.
2.1.3. Data Processing
» Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to
ensure accurate integration and peak picking.

o Referencing: Reference the spectrum to the residual solvent peak or the internal standard.
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e Analysis: Integrate the peaks to determine relative proton ratios and measure chemical shifts
(ppm) and coupling constants (Hz).

FTIR Spectroscopy Protocol

2.2.1. Sample Preparation (KBr Pellet Method)

e Grinding: Grind 1-2 mg of 2-chloro-6-methylpyridine with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer a portion of the mixture into a pellet press and apply pressure to
form a thin, transparent pellet.

2.2.2. Data Acquisition

Background Spectrum: Record a background spectrum of the empty sample compartment to
account for atmospheric CO2 and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FTIR spectrum.

Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm~1.

Resolution and Scans: Use a resolution of 4 cm~t and co-add 16-32 scans to improve the
signal-to-noise ratio.

2.2.3. Data Processing and Analysis

o Background Subtraction: The instrument software will automatically subtract the background
spectrum from the sample spectrum.

o Peak Picking: Identify and label the wavenumbers (cm~1) of the major absorption bands.

« Interpretation: Assign the observed absorption bands to the corresponding molecular
vibrations based on established correlation tables and literature data.

Visualization of Spectroscopic Workflow

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1173947/docs?utm_src=pdf-body#spectroscopic-profile-of-2-chloro-6-methylpyridine-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
chloro-6-methylpyridine, from sample handling to final data interpretation.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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